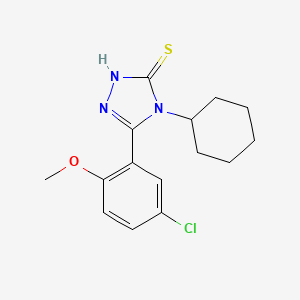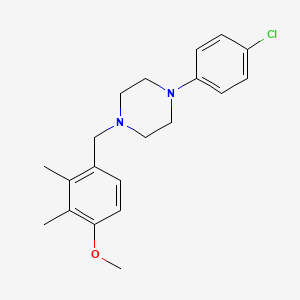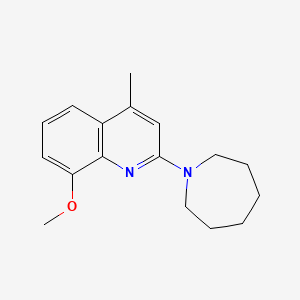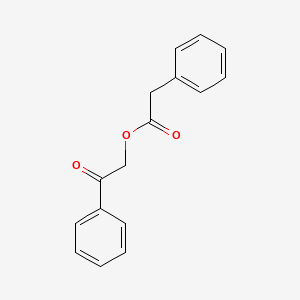![molecular formula C16H19ClF3NO B5705124 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, also known as CTCP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CTCP is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and other physiological processes.
Aplicaciones Científicas De Investigación
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has also been investigated as a potential treatment for other conditions, such as epilepsy, anxiety, and depression. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been used as a tool compound to study the role of TRPV1 in physiological processes.
Mecanismo De Acción
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide acts as a selective antagonist of the TRPV1 ion channel, which is involved in pain perception, inflammation, and other physiological processes. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and its activation leads to the release of neurotransmitters that signal pain and inflammation. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide blocks the activation of TRPV1 by binding to a specific site on the channel, thereby preventing the release of neurotransmitters and reducing pain and inflammation.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has been shown to have anticonvulsant effects in animal models of epilepsy. These effects are thought to be due to the blockade of TRPV1 by N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide, which reduces the release of neurotransmitters that signal pain, inflammation, anxiety, and seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide has several advantages for lab experiments, including its potency and selectivity for TRPV1, its well-defined mechanism of action, and its availability as a tool compound. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as thermoregulation, metabolism, and immunity. Additionally, the potential therapeutic applications of TRPV1 antagonists in other conditions, such as cancer and metabolic disorders, are also of interest for future research.
Métodos De Síntesis
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide involves several steps, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclohexanone, followed by the reaction of the resulting ketone with 3-bromopropionyl chloride. The final step involves the reaction of the resulting acid chloride with cyclohexylamine to yield the desired product, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide. This synthesis method has been described in detail in several scientific publications.
Propiedades
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHMGDGHOMWZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)



![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)



![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)